molecular formula C7H16N2O2 B14164991 N-methyllysine CAS No. 3926-68-9

N-methyllysine

Cat. No.: B14164991
CAS No.: 3926-68-9
M. Wt: 160.21 g/mol
InChI Key: PQNASZJZHFPQLE-UHFFFAOYSA-N
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Description

N-methyllysine, also known as epsilon-N-methyllysine, is a crucial post-translational modification (PTM) that regulates protein function without altering the primary genetic sequence . This modification is a key component of the histone code, influencing chromatin structure and gene expression . Its primary research value lies in studying epigenetic mechanisms; specific methylation patterns on histone tails (such as H3K4, H3K9, H3K27, and H3K36) are recognized by methyllysine "reader" domains to recruit transcriptional complexes, leading to either gene activation or repression . The mechanism of recognition is well-conserved, typically involving the insertion of the methylated lysine side chain into an aromatic cage within the reader protein, stabilized by cation-π and van der Waals interactions . Beyond histones, lysine methylation is a widespread PTM on thousands of non-histone proteins, playing roles in regulating stability, localization, and biomolecular interactions . Research into this compound is facilitated by tools like pathis compound antibodies, which allow for the detection and proteome-wide profiling of this modification via techniques such as Western Blot, ELISA, and Immunoprecipitation . The dynamic state of lysine methylation is orchestrated by lysine methyltransferases (KMTs or "writers") and demethylases (KDMs or "erasers"), and its dysregulation is frequently associated with diseases like cancer and neurological disorders, making it a significant area of therapeutic investigation . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

3926-68-9

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2-amino-6-(methylamino)hexanoic acid

InChI

InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)

InChI Key

PQNASZJZHFPQLE-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Reductive Methylation

Reductive methylation involves reacting lysine with formaldehyde and a reducing agent to substitute amino hydrogens with methyl groups. Sodium cyanoborohydride (NaBH3CN) is preferred for its selectivity in aqueous environments.

Reaction Scheme:
$$
\text{Lysine} + \text{HCHO} + \text{NaBH}3\text{CN} \rightarrow \text{N-Methyllysine} + \text{H}2\text{O} + \text{NaBH}_2\text{CN}
$$

Conditions and Yields:

  • pH: 7–8 (buffered with phosphate or HEPES).
  • Temperature: 25–37°C.
  • Yield: 60–85%, depending on stoichiometry.

This method is limited by over-methylation risks, necessitating careful control of formaldehyde equivalents.

Alkylation of Lysine Derivatives

Alkylation employs electrophilic reagents to directly methylate lysine’s ε-amino group. Key intermediates like L-2-amino-6-bromohexanoic acid are generated using malonate derivatives and dibromobutane.

Procedure:

  • Protect α-amino group with Fmoc.
  • React ε-amino group with (2-chloroethyl)-methylammonium chloride.
  • Purify via desalting columns (e.g., PD-10).

Optimized Parameters:

Parameter Monomethylation Dimethylation
Reagent (2-Cl-ethyl)-MeNH3Cl (2-Cl-ethyl)-Me2NH2Cl
Concentration 1 M 1 M
Reaction Time 5 h 4.5 h
Temperature 25°C 25°C
Yield 70–80% 65–75%

Alkylation avoids over-methylation but requires anhydrous conditions and toxic intermediates.

Enzymatic Methylation

Lysine methyltransferases (KMTs) catalyze SAM-dependent methylation. While highly specific, enzymatic methods face challenges in scalability and substrate diversity.

Key Features:

  • Substrates: Histones, ribosomal proteins.
  • Enzymes: SET-domain proteins (e.g., SUV39H1).
  • Limitations: Heterogeneous methylation products and low turnover rates.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

SPPS allows direct incorporation of this compound during peptide chain assembly. Pre-methylated Fmoc-protected lysine derivatives are coupled using standard protocols.

Advantages:

  • Site-Specificity: Enables precise placement in complex peptides.
  • Compatibility: Resists proteolysis (e.g., trypsin).

Example Protocol:

  • Use Fmoc-N(ε)-methyl-L-lysine(Boc) as building block.
  • Activate with HBTU/HOBt.
  • Couple to resin-bound peptide.

Comparison of Preparation Methods

Method Scalability Regioselectivity Yield Cost
Reductive Methylation High Moderate 60–85% Low
Alkylation Moderate High 65–80% Moderate
Enzymatic Low High 20–50% High
SPPS Low Very High 90–95% High

Alkylation and reductive methylation are optimal for bulk synthesis, while SPPS excels in precision for research applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles in the presence of a base.

Major Products:

    Oxidation: N-formyllysine.

    Reduction: Lysine.

    Substitution: Various substituted lysine derivatives.

Scientific Research Applications

N-methyllysine is a naturally occurring amino acid found in human biofluids that is generated by metabolic transmethylation of endogenous lysine . Lysine methylation, including this compound, is a versatile covalent post-translational modification (PTM) found in both histone and non-histone proteins . It displays the highest degree of complexity among known covalent histone modifications, with each methylation site regulating the association of different effector molecules . Identification of the numerous biological functions encoded by histone lysine methylation is a major area of research interest because these mechanisms are intimately associated with cellular senescence, genomic instability, and leukemogenesis .

Scientific Research Applications

This compound and its analogs are used in a variety of scientific research applications:

  • Study of Methyllysine Readers Methyllysine analogs (MLAs) can be used to prepare proteins site-specifically containing Kme1/2/3 MLAs . In this approach, a single cysteine residue in the target protein is alkylated with a suitable compound to generate MLAs, which differ from methyllysine residues only by the exchange of one methylene group by a thioether . Although this alteration slightly increases polarity, MLAs have been shown to interact specifically with Kme1/2/3 readers in several cases, though this needs to be experimentally validated for each reader domain .
  • In vitro Characterization of Reader Domains Methylated lysine residues can be incorporated through chemical peptide synthesis into peptides and then semi-synthetically into proteins to study the methylation state-specific interaction of reader domains with substrate peptides or proteins biochemically . This is considered the ideal experimental approach for biochemical in vitro studies .
  • Understanding Methyllysine Readout Researchers have been studying methyllysine-specific readers and their interactions with histone tails structurally and biochemically . Innovative experimental approaches have emerged that allow the study of reader interactions in the context of the full nucleosome and nucleosomal arrays . These studies reveal various reader-nucleosome contacts outside the methylated histone tail, thus offering a better model for the association of histone readers to chromatin and broadening our understanding of the functional implications of these interactions .
  • Drug Design Alterations in histone methylation patterns are associated with a wide variety of diseases due to aberrant gene expression patterns as well as genomic instability, and a number of examples of methyllysine readers are implicated in disease . Thus, investigating the binding of these readers to methylated nucleosomes is not only important for elucidating fundamental mechanisms of chromatin regulation but also necessary for the design of targeted therapeutics .
  • Global Lysine Methylome Profiling: Peptide microarrays and mass spectrometry are used to identify and characterize lysine methylation sites in the proteome . These methods help researchers understand the sequence context surrounding lysine methylation and the impact of different enrichment strategies on the identification of these sites .
  • Genetic Encoding: N-methyl lysine can be efficiently incorporated into proteins in both in vitro and in vivo systems . This strategy can be used to define the molecular mechanisms by which histone methylation orchestrates cellular phenomena .

Comparison with Similar Compounds

Physical and Chemical Properties

Gas-phase infrared spectroscopy reveals that ε-N-methyllysine forms more stable zwitterions than lysine when cationized with larger alkali metals (e.g., Cs⁺ vs. Li⁺), attributed to enhanced charge stabilization . Methylation also reduces solubility in aqueous solutions compared to unmodified lysine .

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying N-methyllysine in protein samples?

this compound detection typically involves mass spectrometry (MS) coupled with liquid chromatography (LC) to achieve high sensitivity and specificity. For quantification, isotopic labeling (e.g., stable isotope-labeled standards) ensures accuracy in MS-based workflows. Immunoblotting with anti-N-methyllysine antibodies can provide preliminary qualitative data but requires validation using orthogonal methods like Edman degradation or nuclear magnetic resonance (NMR) spectroscopy . Detailed protocols should include reagent purity, instrument calibration parameters, and statistical validation of detection limits to ensure reproducibility .

Q. How does this compound contribute to protein function in biological systems?

this compound is a post-translational modification (PTM) critical for mediating protein-protein interactions, particularly in histone methylation and chromatin remodeling. For example, in myosin, this compound regulates structural dynamics during muscle contraction . In bacterial flagellin, it influences motility and host-pathogen interactions . Researchers should design functional assays (e.g., mutagenesis studies replacing methylated lysine residues) to isolate its role in specific biological contexts .

Q. What are the best practices for synthesizing and characterizing this compound-containing peptides in vitro?

Solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protected this compound derivatives is standard. Characterization requires high-resolution MS for mass confirmation and HPLC for purity assessment. NMR (e.g., 1^1H, 13^13C) is essential to verify methylation sites and rule out side reactions. Researchers must report yield, purity (≥95%), and storage conditions (e.g., lyophilized at −80°C) to ensure replicability .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound-reader protein interactions?

Conflicting thermodynamic data (e.g., binding affinities) may arise from variations in buffer conditions, protein isoforms, or methylation stoichiometry. To address this:

  • Standardize experimental conditions (pH, ionic strength, temperature) across studies.
  • Use isothermal titration calorimetry (ITC) alongside surface plasmon resonance (SPR) to cross-validate binding constants.
  • Employ molecular dynamics (MD) simulations to model conformational changes that may affect binding .
    Documentation of raw data and error margins is critical for meta-analyses .

Q. What advanced techniques are used to study the structural dynamics of this compound in epigenetic regulation?

Cryo-electron microscopy (cryo-EM) and X-ray crystallography provide atomic-resolution structures of methyllysine-binding domains (e.g., Tudor, PHD fingers) in complex with modified histones. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes upon methylation. For dynamic studies, time-resolved fluorescence resonance energy transfer (TR-FRET) quantifies binding kinetics in real time .

Q. How can researchers address challenges in incorporating this compound into genetically encoded systems?

Expanding the genetic code to include this compound requires orthogonal aminoacyl-tRNA synthetase/tRNA pairs. A recent approach uses pyrrolysyl-tRNA synthetase (PylRS) engineered to recognize this compound. Validation involves:

  • LC-MS/MS to confirm site-specific incorporation.
  • Functional assays (e.g., luciferase reporter systems) to assess translational fidelity.
  • Controls to rule out endogenous methylation by host methyltransferases .

Q. What statistical frameworks are recommended for analyzing heterogeneous methylation patterns in proteomic datasets?

Bayesian hierarchical models account for variability in methylation stoichiometry across samples. Tools like MaxQuant or Proteome Discoverer should include false-discovery rate (FDR) correction for PTM identification. For large datasets, principal component analysis (PCA) reduces dimensionality and highlights biologically relevant clusters .

Methodological Best Practices

  • Data Reporting : Include raw spectral data, instrument settings, and software versions in supplementary materials to enable replication .
  • Contradiction Analysis : Use funnel plots or sensitivity analyses to identify outliers in meta-studies .
  • Ethical Standards : Adhere to NIH guidelines for preclinical research transparency, particularly when using animal models or human-derived proteins .

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